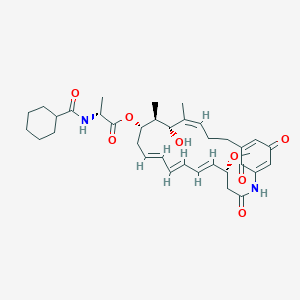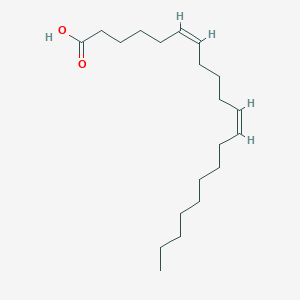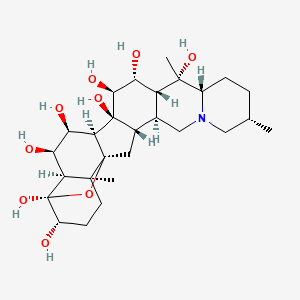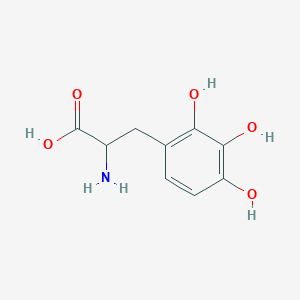
2-Amino-3-(2,3,4-trihydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid is a tyrosine derivative.
Scientific Research Applications
Modification and Applications in Hydrogels
The compound has been used in the modification of hydrogels, specifically poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels . Through condensation reaction with various aliphatic and aromatic amines, such as 2-amino-3-(4-hydroxyphenyl) propanoic acid, the hydrogels demonstrate increased swelling and thermal stability. These modified hydrogels exhibit promising antibacterial and antifungal activities, positioning them as candidates for medical applications (Aly & El-Mohdy, 2015).
Role in Synthesis of Racemic Compounds
The compound also plays a role in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, particularly those with furan or thiophene nuclei. The synthesis process involves the reduction of certain propanoic acids, with the resulting compounds demonstrating potential in various applications, including medicinal chemistry (Kitagawa et al., 2004; Kitagawa et al., 2005).
Applications in Polymer Science
In the field of polymer science, the compound and its derivatives, like phloretic acid, are utilized to enhance the reactivity of molecules towards benzoxazine ring formation. This application is crucial in developing materials with tailored thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to traditional phenol-based approaches (Trejo-Machin et al., 2017).
Role in Platinum Complex Synthesis
The compound is used as a scaffold in the synthesis of new platinum complexes, where it binds RNA biomedical targets. These complexes, through their dual action of the metal centre and the amino acid moiety, demonstrate moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences, showing potential in cancer treatment (Riccardi et al., 2019).
properties
Molecular Formula |
C9H11NO5 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)3-4-1-2-6(11)8(13)7(4)12/h1-2,5,11-13H,3,10H2,(H,14,15) |
InChI Key |
BGSYRIVPYDXRDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
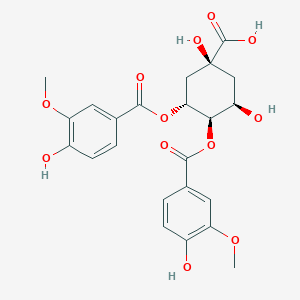

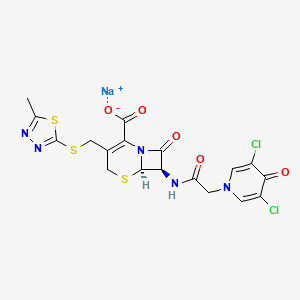
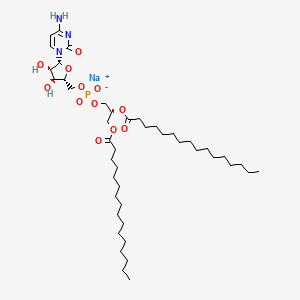
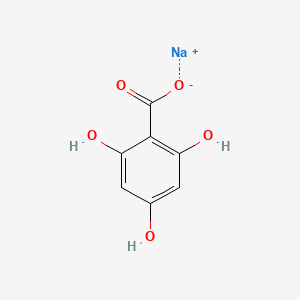

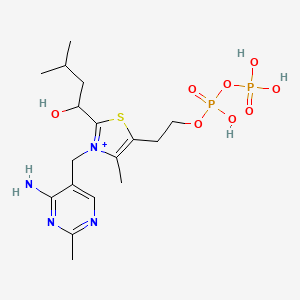
![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
